molecular formula C12H19Cl2FN2 B8179746 2-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanamine 2HCl

2-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanamine 2HCl

Cat. No.: B8179746
M. Wt: 281.19 g/mol
InChI Key: QHHPTSOJBPAYOB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanamine 2HCl is a chemical compound that features a fluorophenyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanamine 2HCl typically involves the following steps:

    Formation of the intermediate: The initial step may involve the reaction of 4-fluorobenzaldehyde with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Cyclization: The amine undergoes cyclization with a suitable reagent to form the pyrrolidine ring.

    Hydrochloride formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyrrolidine ring.

    Reduction: Reduction reactions could be used to modify the fluorophenyl group or other functional groups.

    Substitution: The fluorine atom on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be studied for its interactions with biological systems, including potential receptor binding or enzyme inhibition.

    Medicine: Could be investigated for therapeutic potential, such as in the development of new drugs.

    Industry: May have applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Receptor binding: The compound may bind to specific receptors in the body, altering their activity.

    Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal transduction: The compound may influence signal transduction pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanamine: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethanamine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanamine 2HCl may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15;;/h3-6,12H,1-2,7-9,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHPTSOJBPAYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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